2-Methylpentane-1-sulfonyl chloride

Catalog No.
S13804587
CAS No.
M.F
C6H13ClO2S
M. Wt
184.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylpentane-1-sulfonyl chloride

Product Name

2-Methylpentane-1-sulfonyl chloride

IUPAC Name

2-methylpentane-1-sulfonyl chloride

Molecular Formula

C6H13ClO2S

Molecular Weight

184.69 g/mol

InChI

InChI=1S/C6H13ClO2S/c1-3-4-6(2)5-10(7,8)9/h6H,3-5H2,1-2H3

InChI Key

IOBOQLMHBUFMAK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CS(=O)(=O)Cl

2-Methylpentane-1-sulfonyl chloride is an organic compound characterized by the presence of a sulfonyl chloride functional group attached to a 2-methylpentane backbone. The molecular formula for this compound is C6H13ClO2SC_6H_{13}ClO_2S. The sulfonyl chloride group (-SO_2Cl) is known for its high reactivity, making it a valuable intermediate in various

  • Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides or sulfonate derivatives. This reaction is crucial in synthesizing various organic compounds.
  • Hydrolysis: In the presence of water, 2-methylpentane-1-sulfonyl chloride can hydrolyze to form the corresponding sulfonic acid, which may have different properties and applications.
  • Reduction: Under specific conditions, this compound can be reduced to form sulfonyl hydrides.

These reactions enable the compound to serve as a versatile building block in organic synthesis.

While specific biological activities of 2-methylpentane-1-sulfonyl chloride are not extensively documented, its role as a sulfonyl chloride suggests potential applications in modifying biomolecules. Sulfonyl chlorides are often used in drug development, particularly in synthesizing sulfonamide-based pharmaceuticals, which exhibit various therapeutic effects. The compound may also interact with proteins and enzymes, influencing biological pathways.

The synthesis of 2-methylpentane-1-sulfonyl chloride typically involves the reaction of 2-methylpentane-1-ol with thionyl chloride under anhydrous conditions to prevent hydrolysis. The general reaction scheme can be represented as follows:

2 Methylpentane 1 ol+Thionyl chloride2 Methylpentane 1 sulfonyl chloride+Sulfur dioxide+Hydrogen chloride\text{2 Methylpentane 1 ol}+\text{Thionyl chloride}\rightarrow \text{2 Methylpentane 1 sulfonyl chloride}+\text{Sulfur dioxide}+\text{Hydrogen chloride}

In industrial settings, continuous flow processes may be employed to enhance yield and purity by optimizing reaction conditions such as temperature and pressure.

2-Methylpentane-1-sulfonyl chloride has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Bioconjugation: The compound can modify proteins and peptides, facilitating studies in biochemistry and molecular biology.
  • Material Science: It is utilized in creating functionalized materials with specific properties.

Interaction studies primarily focus on the reactivity of 2-methylpentane-1-sulfonyl chloride with nucleophiles. The mechanism typically involves a nucleophilic attack on the sulfonyl chloride group, leading to the formation of sulfonate intermediates that can further react depending on the nature of the nucleophile. This characteristic makes it useful for exploring biochemical interactions and modifications.

Several compounds share structural or functional similarities with 2-methylpentane-1-sulfonyl chloride. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaKey Features
5-Chloro-2-methoxy-4-methylbenzenesulfonyl chlorideC8H8ClO3SC_8H_8ClO_3SContains chlorine; used in similar applications
2-Methoxy-4,4-dimethylpentane-1-sulfonyl chlorideC9H19ClO3SC_9H_{19}ClO_3SDimethyl substitution alters reactivity
4-Methoxy-2-methylbenzenesulfonyl chlorideC8H9ClO3SC_8H_9ClO_3SAromatic structure; different reactivity profile
5-Cyclobutoxy-3-methylpentane-1-sulfonyl chlorideC9H15ClO3SC_9H_{15}ClO_3SFeatures a cyclobutane ring; potential enzyme inhibitor

The uniqueness of 2-methylpentane-1-sulfonyl chloride lies in its specific molecular structure that facilitates selective reactions under mild conditions. Its ability to act as a versatile intermediate distinguishes it from other similar compounds, making it particularly valuable in organic synthesis and pharmaceutical applications.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

184.0324785 g/mol

Monoisotopic Mass

184.0324785 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types